molecular formula C18H18N4O2S B2846070 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone CAS No. 1334374-61-6

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone

Cat. No.: B2846070
CAS No.: 1334374-61-6
M. Wt: 354.43
InChI Key: OLXANYPGOHDTHY-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Pyridazinone Derivatives : Studies have demonstrated the synthesis of new pyridazinone compounds, including those with structures similar to the compound . These compounds have been synthesized through various methods and characterized for their chemical properties (Sayed, Khalil, Ahmed, & Raslan, 2002).

  • Characterization of Pyrazole Derivatives : Research has focused on synthesizing and characterizing new pyrazole derivatives, similar to the compound , for their chemical properties (Abdel, 1991).

Biological Activities and Applications

  • Anti-tubercular Activity : Several studies have shown that compounds structurally related to the one exhibit significant anti-tubercular activity. These compounds have been tested against Mycobacterium tuberculosis, displaying promising results (Maurya et al., 2013).

  • Antimicrobial and Antioxidant Activities : Some derivatives similar to this compound have been synthesized and screened for antimicrobial and antioxidant activities. These studies suggest potential applications in combating microbial infections and oxidative stress (Puthran et al., 2019).

  • Phosphodiesterase Inhibition : Related compounds have been studied for their role as phosphodiesterase inhibitors, which could have implications in various medical conditions like schizophrenia (Kunitomo et al., 2014).

  • Antiviral Activity : Derivatives of similar compounds have been evaluated for their antiviral activity, showing potential against viruses like HSV1 (Attaby et al., 2006).

Docking Studies and Molecular Interactions

  • Molecular Docking Studies : Compounds structurally related to the query compound have been subjected to molecular docking studies to understand their interactions with biological targets, such as enzymes, which is crucial for drug design and discovery processes (Venugopal et al., 2020).

  • Molecular Interactions Analysis : Further research involves analyzing the molecular interactions of these compounds with various enzymes and receptors, which helps in understanding their mechanism of action and potential therapeutic applications (Golea Lynda, 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system . Derivatives of pyrazolylpyridazine have been found to have a wide spectrum of biological activity .

Mode of Action

It’s known that the compound has a pronounced stimulating effect on plant growth . This suggests that it may interact with certain biochemical pathways involved in plant growth and development.

Biochemical Pathways

Given its stimulating effect on plant growth, it’s likely that it interacts with pathways related to cell division, growth, and development .

Result of Action

The compound has been found to have a pronounced stimulating effect on plant growth . This suggests that it may enhance cell division and growth, leading to increased plant size and biomass.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-1-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-9-13(2)22(21-12)17-7-8-18(20-19-17)25-11-16(23)14-5-4-6-15(10-14)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXANYPGOHDTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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